molecular formula C14H7Cl2F3N2 B2781393 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile CAS No. 213994-13-9

2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

Cat. No. B2781393
CAS RN: 213994-13-9
M. Wt: 331.12
InChI Key: CWMDLAZACAMVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile (2C3CPTP) is a trifluoromethylated phenylacetonitrile compound that has been studied for its potential use in various scientific applications. This compound has been found to possess a wide range of properties and is of particular interest due to its ability to interact with a variety of biological systems. In

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is not yet fully understood. However, it is believed that the compound interacts with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in an increase in the levels of acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to increase levels of acetylcholine in the brain, which can lead to increased alertness, improved memory and learning, and improved motor coordination. Additionally, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound for use in experiments. Additionally, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is relatively stable and has a low toxicity, which makes it safe to use in laboratory settings. However, one limitation is that the mechanism of action of 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential applications of 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile are still being explored. One potential future direction is the use of 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile could be used to study the effects of environmental pollutants on the nervous system. Finally, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile could be used as an inhibitor of the enzyme acetylcholinesterase, which could be beneficial in the treatment of various diseases.

Synthesis Methods

2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile can be synthesized via a two-step reaction process. The first step involves the reaction of 3-chlorophenylacetonitrile with 3-chloro-5-trifluoromethyl-2-pyridine to produce the corresponding trifluoromethylated phenylacetonitrile. The second step involves the reaction of the trifluoromethylated phenylacetonitrile with sodium hydroxide to form the desired 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.

Scientific Research Applications

2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been studied for its potential use in a variety of scientific applications. It has been found to possess a wide range of properties, including the ability to interact with a variety of biological systems. For example, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been used as an inhibitor of the enzyme acetylcholinesterase, which has potential applications in Alzheimer’s disease research. Additionally, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been used to study the effects of environmental pollutants on the nervous system.

properties

IUPAC Name

2-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-3-1-2-8(4-10)11(6-20)13-12(16)5-9(7-21-13)14(17,18)19/h1-5,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMDLAZACAMVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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